molecular formula C20H21FN4OS B4631253 N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(methylthio)phenyl]urea

N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(methylthio)phenyl]urea

Cat. No. B4631253
M. Wt: 384.5 g/mol
InChI Key: YNPNBHUOMVCRPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of similar compounds involves strategic reactions between specific precursors to form the desired urea derivatives. For instance, the synthesis of related urea compounds typically involves the reaction of an isocyanate with an amine under controlled conditions to achieve high yields and purity. These reactions are carefully designed to ensure the formation of the desired product with minimal by-products (Danilov et al., 2020).

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by X-ray diffraction, NMR, and other spectroscopic techniques. These methods provide detailed information on the arrangement of atoms within the molecule, including bond lengths, angles, and the overall geometry of the compound. The structure often includes a planar urea scaffold stabilized by intramolecular hydrogen bonding, leading to a highly ordered arrangement in the solid state (Song et al., 2008).

Scientific Research Applications

Metabolic Pathways and Exposure Analysis

Metabolism and Elimination Studies

Research often focuses on understanding how specific compounds are metabolized and eliminated in humans. Studies such as those on parabens (Moos et al., 2016) and other chemicals provide insights into the metabolic pathways, identifying specific metabolites that can serve as biomarkers for exposure and the efficiency of elimination processes in the body (Moos et al., 2016).

Exposure to Environmental Chemicals

Investigations into the exposure levels of pesticides, such as pyrethroids, in various populations, including children, highlight the need for monitoring and understanding the health implications of such exposures. The detection of specific urinary metabolites in populations exposed to pyrethroids indicates widespread exposure and suggests potential health risks (Barr et al., 2010).

Implications for Drug Development and Safety Assessment

The methodologies used for analyzing metabolites and understanding the metabolism of various compounds can have direct implications for drug development and safety assessment. For instance, studies on the oral administration of drugs like sodium 4-phenylbutyrate for specific health conditions provide a basis for evaluating drug efficacy and safety, including the examination of metabolic responses (Rubenstein & Zeitlin, 1998).

properties

IUPAC Name

1-[1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(3-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4OS/c1-13-19(23-20(26)22-16-8-6-9-17(11-16)27-3)14(2)25(24-13)12-15-7-4-5-10-18(15)21/h4-11H,12H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPNBHUOMVCRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2F)C)NC(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-[3-(methylsulfanyl)phenyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(methylthio)phenyl]urea
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N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(methylthio)phenyl]urea
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N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(methylthio)phenyl]urea
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N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(methylthio)phenyl]urea
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N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(methylthio)phenyl]urea
Reactant of Route 6
Reactant of Route 6
N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(methylthio)phenyl]urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.